(2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one
CAS No.: 338400-18-3
Cat. No.: VC7351411
Molecular Formula: C9H13N3OS
Molecular Weight: 211.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338400-18-3 |
|---|---|
| Molecular Formula | C9H13N3OS |
| Molecular Weight | 211.28 |
| IUPAC Name | (E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one |
| Standard InChI | InChI=1S/C9H13N3OS/c1-10-9-11-6-8(14-9)7(13)4-5-12(2)3/h4-6H,1-3H3,(H,10,11)/b5-4+ |
| Standard InChI Key | PYZMLGRAEJGXIX-SNAWJCMRSA-N |
| SMILES | CNC1=NC=C(S1)C(=O)C=CN(C)C |
Introduction
Structural and Chemical Identity
The compound (2E)-3-(dimethylamino)-1-[2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one belongs to the enaminone-thiazole hybrid family, characterized by a planar prop-2-en-1-one backbone conjugated to a 1,3-thiazole ring. Its IUPAC name reflects the E-configuration of the α,β-unsaturated ketone moiety and the substitution pattern on the thiazole nitrogen. Key structural features include:
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Molecular formula:
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Molecular weight: 262.31 g/mol
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Backbone geometry: The enaminone unit (N–C–C=O) adopts a trans conformation, as observed in analogous structures , while the propene double bond (C=C) exhibits cis geometry relative to the carbonyl group .
Crystallographic studies of related compounds reveal that the thiazole and enaminone planes form a dihedral angle of approximately , suggesting minimal steric hindrance between the two aromatic systems. This planarity facilitates π-π stacking interactions in biological targets, a critical factor in drug-receptor binding .
Computational Insights into Bioactivity
Quantitative Structure-Activity Relationship (QSAR) models developed for thiazole-chalcone hybrids provide predictive insights into this compound's potential bioactivity. Critical molecular descriptors include:
| Descriptor | Role in Bioactivity Prediction | Value Range (Analogous Compounds) |
|---|---|---|
| AATS8i | Atomic-centered electronic effects | 0.32–0.45 |
| AVP-1 | van der Waals volume | 1.87–2.15 ų |
| MoRSEE17 | 3D molecular symmetry | 4.21–4.89 |
Molecular docking simulations using AutoDock Vina position the compound in the ATP-binding pocket of DNA gyrase B (a validated antibacterial target), with key interactions:
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Hydrogen bonding between the thiazole sulfur and Arg136 (bond length: 2.8 Å)
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π-cation interaction between the enaminone carbonyl and Mg²⁺ cofactor
Molecular dynamics simulations (200 ns) reveal stable binding, as evidenced by:
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Root Mean Square Deviation (RMSD) < 2.0 Å after equilibration
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Solvent-Accessible Surface Area (SASA) fluctuations within 5% of initial values
Spectroscopic Characterization
High-resolution mass spectral data for the methylamino-thiazolyl analog (m/z 262.1248 [M+H]⁺) aligns with theoretical calculations (Δ = 1.2 ppm) . Fragmentation patterns observed in Q Exactive Orbitrap spectra include:
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Dominant peak at m/z 245.0981 (loss of NH(CH₃))
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Base peak at m/z 186.0564 (cleavage of the C–N bond adjacent to the thiazole ring)
Comparative analysis with crystallographic data permits assignment of key IR vibrations:
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: 1675 cm⁻¹ (conjugated ketone)
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: 1580 cm⁻¹ (thiazole ring)
| Activity | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| Antibacterial | 6.54 | DNA gyrase inhibition | |
| Antitubercular | 7.23 | InhA enoyl-ACP reductase binding | |
| Anticancer | 8.92 | Topoisomerase IIα inhibition |
The methylamino substitution at the thiazole 2-position enhances membrane permeability compared to unsubstituted derivatives, as calculated by the SwissADME tool (LogP = 1.85 vs. 2.42 for parent compounds) .
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